2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone
Overview
Description
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone is a chemical compound with the molecular formula C10H6BrClO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of a bromoacetyl group and a chloro-substituted benzofuran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such as theextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and the fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling and growth.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other benzofuran derivatives, which have been shown to bind strongly and with high selectivity to various receptors .
Result of Action
Similar compounds have shown significant cell growth inhibitory effects in various types of cancer cells .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves covalent bonding, leading to changes in protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli. Additionally, it can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. For example, it has been shown to inhibit key enzymes in the glycolytic pathway, resulting in decreased glucose metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with its molecular targets, as it ensures that the compound is in the right place at the right time to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone typically involves the bromination of 5-chloro-2-benzofuran-1-yl ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoacetyl-5-chlorobenzofuran
- 2-Brom-1-(5-chlor-benzofuran-2-yl)-aethanon
- 5-Chlor-2-bromacetyl-benzofuran
Uniqueness
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromoacetyl and chloro groups enhances its versatility as a synthetic intermediate and its potential as a bioactive compound .
Properties
IUPAC Name |
2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUBAVYOQQLHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405519 | |
Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7039-74-9 | |
Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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